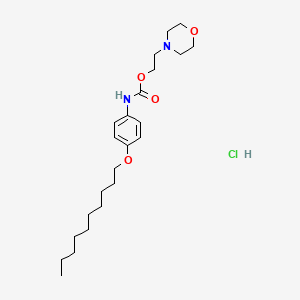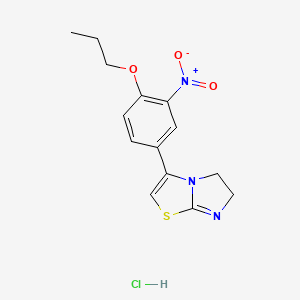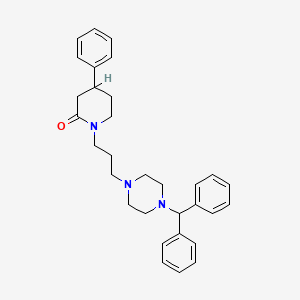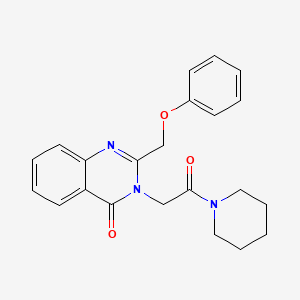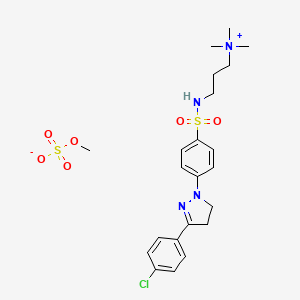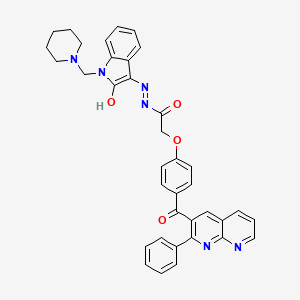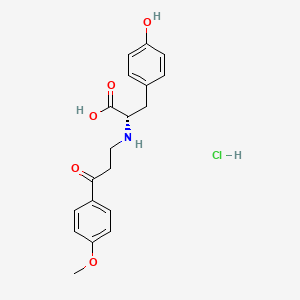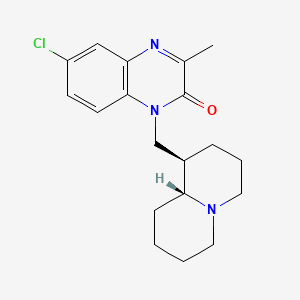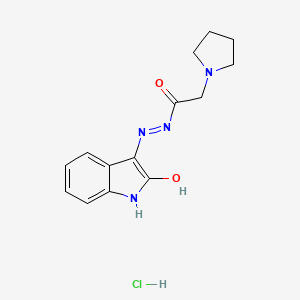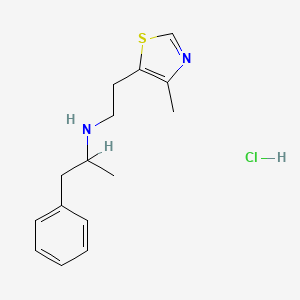
4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid ist eine synthetische Verbindung mit einer komplexen molekularen Struktur. Sie ist durch das Vorhandensein eines Thiazolrings, einer Ethylamin-Kette und einer Phenylethylgruppe gekennzeichnet.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid umfasst typischerweise mehrere Schritte. Der Prozess beginnt mit der Bildung des Thiazolrings, gefolgt von der Einführung der Ethylamin-Kette und der Phenylethylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thioamide, Alkylhalogenide und Amine. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Der Prozess ist auf Effizienz optimiert, wobei die Reaktionsparameter sorgfältig überwacht werden, um Konsistenz und Qualität zu gewährleisten. Reinigungsschritte wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt in seiner Hydrochloridsalzform zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, was zur Bildung verschiedener Aminalternativen führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden. Häufige Reagenzien sind Alkylhalogenide und Nucleophile wie Natriumazid.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern typischerweise bestimmte Bedingungen, wie z. B.:
Oxidation: Milde bis moderate Temperaturen und das Vorhandensein eines Oxidationsmittels.
Reduktion: Niedrige Temperaturen und eine inerte Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Substitution: Die Verwendung von polaren Lösungsmitteln und kontrollierten Temperaturen, um die Reaktion zu erleichtern.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen sind noch Gegenstand der Untersuchung, aber vorläufige Studien deuten auf seine Beteiligung an Signalwegen im Zusammenhang mit Entzündungen und mikrobiellem Wachstum hin.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(1-methyl-2-phenylethyl)-5-thiazoleethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Methyl-N-(1-Methyl-2-Phenylethyl)benzolsulfonamid
- 4-Methyl-N-(2-Phenylethinyl)-N-(Phenylmethyl)benzolsulfonamid
Einzigartigkeit
4-Methyl-N-(1-Methyl-2-Phenylethyl)-5-Thiazol-ethanamin-Hydrochlorid zeichnet sich durch seine einzigartige Kombination aus einem Thiazolring und einer Ethylamin-Kette aus, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
89663-30-9 |
|---|---|
Molekularformel |
C15H21ClN2S |
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-12(10-14-6-4-3-5-7-14)16-9-8-15-13(2)17-11-18-15;/h3-7,11-12,16H,8-10H2,1-2H3;1H |
InChI-Schlüssel |
ITGDDJYQYHYHRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCNC(C)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


